molecular formula C18H22O5 B2638653 ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 428828-64-2

ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2638653
CAS No.: 428828-64-2
M. Wt: 318.369
InChI Key: YSRNUDNACGZNEF-UHFFFAOYSA-N
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Description

Ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin-derived ester characterized by a 2H-chromen-2-one core substituted with a butyl group at position 4, a methyl group at position 8, and an ethoxyacetate moiety at position 5.

Properties

IUPAC Name

ethyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-4-6-7-13-10-16(19)23-18-12(3)15(9-8-14(13)18)22-11-17(20)21-5-2/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRNUDNACGZNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anticancer effects may be due to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Key Structural Features Biological/Physicochemical Impact Reference
Ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (Target Compound) - 4-butyl, 8-methyl, 7-ethoxyacetate Enhanced lipophilicity from butyl group Improved lipid solubility
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate - 4-methyl, 7-ethoxyacetate Smaller alkyl substituent (methyl) Reduced lipophilicity vs. butyl derivative
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate - 6-formyl, 5-methoxy, 2-methyl Electron-withdrawing formyl and methoxy groups Altered electronic properties for reactivity
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid - 4-butyl, 7-methyl, 5-oxyacetic acid Positional isomer (5- vs. 7-oxy group) Altered hydrogen-bonding and bioactivity
Ethyl 2-({8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate - 8-chloro, 3-diethylaminoethyl Chloro and aminoethyl substituents Enhanced bioactivity via polar interactions

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • Lactonic carbonyl (C=O) stretches appear at 1711–1734 cm⁻¹ across analogues .
    • The target compound’s butyl group may reduce carbonyl stretching frequency slightly due to electron-donating effects.
  • ¹H-NMR :
    • Ethoxy protons resonate at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet) .
    • Aromatic protons in the coumarin core appear as singlets (e.g., δ 6.1–6.3 for H-3) .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₉H₂₄O₅, MW 332.40) is heavier than simpler analogues (e.g., C₁₅H₁₄O₄, MW 258.28), affecting diffusion rates .

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